BTB-1

Description

Structure

3D Structure

Properties

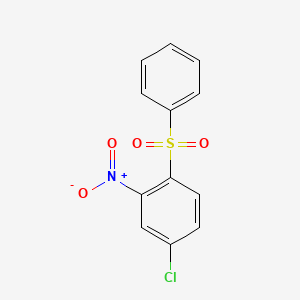

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDUQPHKUBZMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235359 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-08-2 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86030-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzenesulfonyl-4-chloro-2-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of BTB-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB-1 is a small molecule inhibitor that has been identified as a potent and selective antagonist of the mitotic motor protein Kinesin Family Member 18A (Kif18A).[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the functional consequences of its inhibitory activity, and the experimental methodologies employed to elucidate these characteristics. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug discovery.

Core Mechanism of Action: Selective Inhibition of Kif18A

The primary mechanism of action of this compound is the selective and reversible inhibition of the ATPase activity of Kif18A.[1][2][3][4][5] Kif18A is a plus-end directed kinesin motor protein that plays a critical role in mitosis by regulating the dynamics of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate.[4][5]

This compound exhibits an ATP-competitive and microtubule-uncompetitive mode of inhibition.[2][3][5][6] This indicates that this compound binds to the ATP-binding pocket of Kif18A, but only when Kif18A is associated with microtubules.[2][3] By competing with ATP, this compound prevents the hydrolysis of ATP, which is the energy source for the motor activity of Kif18A. This inhibition of ATPase activity directly blocks the motility of Kif18A along microtubules.[4][5] The inhibition by this compound is reversible, as its effects can be washed out, restoring the function of Kif18A.[3][4][5]

The functional consequence of Kif18A inhibition by this compound is a disruption of normal mitotic progression. Cells treated with this compound exhibit a dose-dependent accumulation in mitosis, characterized by severe defects in spindle morphology and chromosome alignment.[2][3] This mitotic arrest can ultimately lead to apoptosis in cancer cells that are highly dependent on proper mitotic function, particularly those with chromosomal instability.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (ATPase Activity) | 1.69 µM | Cell-free assay | [1][2] |

| 0.59 µM (Kif18A_MD) | Cell-free assay | [7] | |

| 0.61 µM (Kif18A_MDNL) | Cell-free assay | [7] | |

| IC50 (Gliding Activity) | 1.31 µM | In vitro | [8] |

| EC50 (Cell Toxicity) | 35.8 µM | HeLa cells | [2][3] |

| Selectivity | No significant inhibition of other tested mitotic kinesins at 100 µM | Cell-free assays | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are outlined below.

Kif18A ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Kif18A in the presence and absence of this compound to determine the IC50 value and the mode of inhibition.

-

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. Common methods include the malachite green assay, which forms a colored complex with Pi, or an enzyme-coupled assay that links Pi production to a change in absorbance or fluorescence.

-

Protocol Outline:

-

Protein Purification: Recombinant human Kif18A motor domain (e.g., His-Kif18Amotor) is expressed and purified.

-

Reaction Setup: The assay is performed in a buffer containing purified Kif18A, microtubules (to stimulate ATPase activity), and varying concentrations of ATP and this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection:

-

Malachite Green Assay: The reaction is stopped, and malachite green reagent is added. The absorbance is measured at ~620-650 nm. A standard curve with known Pi concentrations is used for quantification.

-

Enzyme-Coupled Assay: The reaction includes enzymes that couple the production of ADP to a detectable signal, such as the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

-

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine the IC50. To determine the mode of inhibition, the assay is performed with varying concentrations of both ATP and this compound, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Microtubule Gliding Assay

This in vitro assay directly visualizes the effect of this compound on the motor activity of Kif18A.

-

Principle: Kif18A motors are immobilized on a glass surface. Fluorescently labeled microtubules are added, and their movement (gliding) over the motor-coated surface is observed using fluorescence microscopy.

-

Protocol Outline:

-

Flow Chamber Preparation: A flow chamber is constructed using a microscope slide and a coverslip.

-

Motor Immobilization: The chamber is coated with an antibody against the tag on the recombinant Kif18A (e.g., anti-His), followed by the addition of the purified Kif18A motor protein.

-

Microtubule Addition: Fluorescently labeled and stabilized microtubules are introduced into the chamber.

-

Motility Initiation: A motility buffer containing ATP and an oxygen-scavenging system is added to initiate microtubule gliding. This compound at various concentrations is included to assess its inhibitory effect.

-

Data Acquisition and Analysis: The movement of microtubules is recorded using time-lapse fluorescence microscopy. The velocity of microtubule gliding is quantified using kymograph analysis. The reversibility of inhibition can be tested by washing out this compound and observing the restoration of microtubule gliding.[4]

-

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of cells through the cell cycle.

-

Principle: The DNA content of a cell population is measured using a fluorescent DNA-intercalating dye. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Protocol Outline:

-

Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An increase in the proportion of cells in the G2/M phase indicates a mitotic arrest.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

Caption: Mechanism of this compound action on Kif18A.

Caption: Workflow for Kif18A ATPase Activity Assay.

Caption: Workflow for Microtubule Gliding Assay.

Caption: Workflow for Cell Cycle Analysis.

References

- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound : a small molecule inhibitor of the mitotic motor protein Kif18A [kops.uni-konstanz.de]

- 6. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of BTB-1: A Targeted Inhibitor of the Mitotic Kinesin Kif18A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BTB-1, a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A is a crucial motor protein involved in the precise alignment of chromosomes during cell division, making it a promising target for anti-cancer therapeutics. This document details the mechanism of action of this compound, its inhibitory effects, and its selectivity. Furthermore, it provides detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate understanding and further research in this area.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The mitotic spindle, a complex machinery composed of microtubules and associated proteins, orchestrates the precise alignment and segregation of chromosomes. Kinesin motor proteins are key regulators of spindle dynamics and chromosome movement.

Kif18A, a member of the kinesin-8 family, plays a critical role in attenuating the dynamics of kinetochore microtubules, thereby ensuring the proper alignment of chromosomes at the metaphase plate. Its deregulation has been implicated in various cancers. The development of small molecule inhibitors targeting Kif18A, such as this compound, offers a promising therapeutic strategy to selectively induce mitotic arrest and cell death in rapidly dividing cancer cells.

Discovery of this compound

This compound was identified through a high-throughput screening of a 9000-member small molecule library for inhibitors of the in vitro ATPase activity of the recombinant motor domain of Kif18A.[1] The release of free phosphate, a product of ATP hydrolysis, was monitored using a malachite green-based assay. From the initial hits, this compound emerged as the most potent and selective inhibitor and was selected for further characterization.[1] The chemical name for this compound is 4-chloro-2-nitro-1-(phenylsulfonyl)benzene.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the supporting information of the original publication by Catarinella et al. (2009), which was not fully accessible for this review, the synthesis of its core structure, 4-chloro-2-nitro-1-(phenylsulfonyl)benzene, can be achieved through established organic chemistry reactions. A plausible synthetic route involves the reaction of 2,5-dichloronitrobenzene with a sulfinating agent, such as sodium benzenesulfinate, in the presence of a suitable catalyst. The re-synthesis of this compound was performed to confirm its chemical identity and biological activity, yielding a compound with equivalent potency to the original hit.[1]

Mechanism of Action

This compound is a potent, selective, and reversible inhibitor of the mitotic motor protein Kif18A.[1] Its mechanism of action has been characterized as ATP-competitive and microtubule-uncompetitive.[1] This indicates that this compound likely binds to the ATP-binding pocket of Kif18A, but only when Kif18A is associated with microtubules. This binding prevents the hydrolysis of ATP, which is essential for the motor function of Kif18A, including its translocation along microtubules. The inhibition by this compound is reversible, meaning that its effect can be reversed upon its removal.[1]

Signaling Pathway of Kif18A in Mitosis

Kif18A is a key regulator of chromosome alignment during mitosis. Its activity is tightly controlled to ensure the proper functioning of the mitotic spindle. While the complete upstream regulatory network of Kif18A is still under investigation, recent studies have implicated the JNK1/c-Jun signaling pathway in the transcriptional regulation of KIF18A in cervical cancer. Downstream, Kif18A localizes to the plus-ends of kinetochore microtubules where it suppresses their dynamics, a process crucial for the congression of chromosomes to the metaphase plate. Inhibition of Kif18A by this compound disrupts this process, leading to mitotic arrest.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Kif18A

| Parameter | Value | Reference |

| IC50 (ATPase Activity) | 1.69 µM | [1] |

| IC50 (Resynthesized this compound) | 1.86 µM | [1] |

| Inhibition Type | ATP-competitive, Microtubule-uncompetitive | [1] |

| Reversibility | Reversible | [1] |

Table 2: Selectivity Profile of this compound against Other Mitotic Kinesins

| Kinesin Motor | % Inhibition at 100 µM this compound | Reference |

| Eg5 | Not significant | [1] |

| MCAK | Not significant | [1] |

| CENP-E | Not significant | [1] |

| MKLP2 | Not significant | [1] |

Table 3: Cellular Effects of this compound on HeLa Cells

| Parameter | Observation | Reference |

| Cellular Phenotype | Dose-dependent accumulation in mitosis | [1] |

| Mitotic Spindle | Severe defects in spindle morphology | [1] |

| Chromosome Alignment | Decisive failures in chromosome congression | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on the information available in the primary literature and general laboratory practices.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Kif18A in the presence of microtubules. The release of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant His-tagged Kif18A motor domain

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 20 mM Pipes-KOH (pH 6.8), 50 mM KOAc, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10% glycerol

-

ATP solution (100 mM)

-

Enzyme-coupled system: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture containing assay buffer, enzyme-coupled system components, and microtubules in a 96-well plate.

-

Add increasing concentrations of this compound or DMSO (as a control) to the wells.

-

Initiate the reaction by adding the Kif18A motor domain.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Kif18A motors.

Materials:

-

Recombinant His-tagged full-length Kif18A

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Flow chamber (constructed with a glass slide and coverslip)

-

Motility Buffer: 80 mM Pipes-KOH (pH 6.8), 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, 10 µM taxol, 1 mg/mL casein

-

ATP solution (10 mM)

-

This compound stock solution in DMSO

-

Fluorescence microscope with a CCD camera

Procedure:

-

Assemble the flow chamber.

-

Introduce the Kif18A solution into the chamber and incubate to allow the motor protein to adsorb to the glass surface.

-

Wash the chamber with motility buffer to remove unbound Kif18A.

-

Introduce rhodamine-labeled microtubules into the chamber.

-

Initiate microtubule gliding by adding ATP to the motility buffer.

-

Record the movement of microtubules using time-lapse fluorescence microscopy.

-

To test the effect of this compound, perfuse the chamber with motility buffer containing the desired concentration of this compound and record the movement.

-

To test for reversibility, wash out the this compound with motility buffer containing ATP and observe if gliding resumes.

Experimental Workflow Diagram

Conclusion

This compound represents a significant discovery in the field of chemical biology and cancer research. As the first-in-class small molecule inhibitor of Kif18A, it serves as a valuable tool to dissect the intricate mechanisms of mitosis and as a lead compound for the development of novel anti-cancer therapies. Its well-characterized ATP-competitive and microtubule-uncompetitive mechanism of action, along with its selectivity and reversible nature, make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers to understand and build upon the existing knowledge of this promising compound. Further studies are warranted to explore its efficacy in various cancer models and to optimize its pharmacological properties.

References

BTB-1: A Potent and Selective Inhibitor of Kif18A for Modulating Mitotic Spindle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of mitotic spindle formation is paramount for accurate chromosome segregation, and its dysregulation is a hallmark of cancer. The kinesin superfamily of motor proteins plays a crucial role in this intricate process. Among them, Kif18A, a plus-end directed kinesin, is essential for the proper alignment of chromosomes at the metaphase plate. BTB-1 has been identified as a potent, selective, and reversible small molecule inhibitor of Kif18A. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on mitotic spindle formation, and detailed protocols for key experimental assays used in its characterization. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction to this compound and its Target, Kif18A

The mitotic spindle is a complex and dynamic structure composed of microtubules (MTs) that orchestrates the segregation of chromosomes during cell division.[1] Kinesin motor proteins are critical architects of the spindle, converting the chemical energy from ATP hydrolysis into mechanical force to regulate microtubule dynamics and chromosome movement.[1] Kif18A, a member of the kinesin-8 family, is a plus-end directed motor protein that plays a pivotal role in suppressing the dynamic instability of kinetochore microtubules, thereby facilitating the precise alignment of chromosomes at the spindle equator, a process known as chromosome congression.[1][2]

This compound is a small molecule that has been identified as a selective inhibitor of the mitotic motor protein Kif18A.[1][3][4][5][6][7][8] Its discovery and characterization have provided a valuable chemical tool to probe the intricate functions of Kif18A in mitosis and have highlighted Kif18A as a potential therapeutic target in oncology.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Kif18A through a specific and reversible mechanism of action. It functions as an ATP-competitive inhibitor, but in a microtubule-uncompetitive manner.[1][3][5] This indicates that this compound preferentially binds to the Kif18A-microtubule complex and competes with ATP for binding to the motor domain.[1][3] This mode of inhibition is distinct from some other kinesin inhibitors and contributes to its selectivity. The inhibition of Kif18A's ATPase activity by this compound directly blocks the motor's ability to translocate along microtubules and to regulate their dynamics at the plus ends.[1][3][4]

Signaling Pathway of Kif18A Regulation and this compound Intervention

The activity of Kif18A during mitosis is tightly regulated by a network of signaling events, including post-translational modifications such as phosphorylation and sumoylation. These modifications can influence Kif18A's localization, stability, and motor activity. This compound intervenes in this pathway by directly targeting the ATP binding pocket of the Kif18A motor domain when it is associated with microtubules.

Cellular Effects of this compound on Mitotic Spindle Formation

Treatment of cells with this compound leads to distinct and observable defects in mitotic progression, directly attributable to the inhibition of Kif18A. The primary consequences of this compound treatment include:

-

Defective Chromosome Congression: Inhibition of Kif18A by this compound prevents the proper alignment of chromosomes at the metaphase plate. This results in scattered chromosomes that fail to form a tight metaphase plate.[1][3]

-

Aberrant Spindle Morphology: Cells treated with this compound exhibit severe defects in mitotic spindle structure.[1][3]

-

Mitotic Arrest: The disruption of chromosome congression and spindle formation activates the spindle assembly checkpoint (SAC), leading to a dose-dependent accumulation of cells in mitosis.[1][3]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), which is a key mechanism for the anti-proliferative effects of this compound in cancer cells.[5]

Quantitative Data on this compound and Related Inhibitors

The potency and selectivity of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other Kif18A inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Assay | Reference |

| IC50 | Kif18A ATPase Activity | 1.69 µM | Malachite Green Assay | [1][3][4] |

| IC50 | Kif18A ATPase Activity | 1.7 µM | Malachite Green Assay | [8] |

| IC50 | Kif18A_MD ATPase Activity | 0.59 µM | Malachite Green Assay | [5] |

| IC50 | Kif18A_MDNL ATPase Activity | 0.61 µM | Malachite Green Assay | [5] |

| Selectivity | Other Mitotic Kinesins | No significant inhibition at 100 µM | ATPase Assays | [1][3] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 | HeLa | 35.8 µM | Cell Viability Assay | [3] |

Experimental Protocols

The characterization of this compound and its effects on mitotic spindle formation relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for the key assays.

Experimental Workflow for Characterization of a Kif18A Inhibitor

The general workflow for identifying and characterizing a Kif18A inhibitor like this compound involves a multi-step process from initial screening to cellular validation.

Kif18A ATPase Activity Assay (Malachite Green Assay)

This assay quantifies the ATPase activity of Kif18A by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Materials:

-

Recombinant Kif18A motor domain

-

Taxol-stabilized microtubules

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

This compound or other test compounds dissolved in DMSO

-

Malachite Green Reagent (Ammonium molybdate and Malachite Green in acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the Kif18A and microtubule reaction mixture in the assay buffer.

-

Add this compound or DMSO (vehicle control) at various concentrations to the wells of a 96-well plate.

-

Add the Kif18A/microtubule mixture to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Stop the reaction by adding the Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

-

Calculate the percent inhibition of ATPase activity for each concentration of this compound and determine the IC50 value.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and chromosomes in cells treated with this compound to assess morphological changes.

Materials:

-

HeLa cells or other suitable cell line

-

Glass coverslips in a 24-well plate

-

Cell culture medium

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 16-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

-

Incubate the cells with the primary antibody (anti-α-tubulin) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images of the mitotic spindles and chromosomes.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound, providing a quantitative measure of mitotic arrest.

Materials:

-

HeLa cells or other suitable cell line

-

6-well plates

-

Cell culture medium

-

This compound dissolved in DMSO

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge to pellet.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases based on the DNA content histogram.

Logical Relationships in this compound Research

The investigation of this compound follows a logical progression from its initial discovery to the elucidation of its cellular and molecular effects.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of Kif18A in mitotic spindle formation and chromosome segregation. Its high potency and selectivity make it a lead compound for the development of novel anti-cancer therapeutics targeting mitotic kinesins. Future research may focus on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce potential off-target effects. Furthermore, exploring the synergistic effects of this compound with other anti-cancer agents could open new avenues for combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of inhibiting Kif18A with compounds like this compound.

References

- 1. HURP regulates Kif18A recruitment and activity to synergistically control microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Optimization of Mitotic Index Quantification Using the Amnis ImageStream Imaging Flow Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of BTB-1 in the Cell Cycle

It appears there may be some ambiguity in the term "BTB-1" as it can refer to different molecules in a biological context. Based on the initial search, the most prominent and well-defined entity directly impacting the cell cycle is the small molecule inhibitor This compound, which specifically targets the mitotic motor protein Kif18A .

Therefore, this guide will focus on This compound, the Kif18A inhibitor .

If you are interested in the BTB and CNC Homology 1 (BACH1) protein , which is a transcription factor with a BTB domain that influences the cell cycle, or the BTG (B-cell translocation gene) family of proteins involved in cell cycle arrest, please refine your query.

This technical guide will now proceed with a detailed exploration of this compound, the Kif18A inhibitor, and its function in the cell cycle.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of the mitotic motor protein Kif18A. Kif18A plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis, a crucial step for accurate cell division. Inhibition of Kif18A by this compound disrupts this process, leading to mitotic arrest and potential apoptosis, making it a molecule of interest in cancer research and drug development. This guide will delve into the mechanism of action of this compound, its effects on the cell cycle, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound and its Target, Kif18A

This compound is a potent, selective, and reversible inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A, a member of the kinesin-8 family, is a motor protein that moves along microtubules and possesses microtubule-depolymerizing activity.[3] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring that chromosomes are properly aligned at the spindle equator before the cell divides.[3] Errors in this process can lead to aneuploidy, a hallmark of many cancer cells.[3] this compound offers a valuable tool for dissecting the intricate mechanics of mitosis and exploring potential therapeutic strategies that target mitotic progression.

Mechanism of Action of this compound

This compound inhibits the adenosine triphosphate (ATP)-hydrolyzing (ATPase) activity of Kif18A.[3] This inhibition is ATP-competitive, meaning this compound competes with ATP for binding to the motor domain of Kif18A.[1][3] Interestingly, this inhibitory effect is microtubule-uncompetitive, indicating that this compound's binding is not in direct competition with microtubule binding.[1][3] The inhibition of ATPase activity effectively blocks the motor function of Kif18A, preventing it from moving along microtubules and carrying out its depolymerizing function.[3] This ultimately disrupts the delicate balance of forces required for chromosome congression.

Effects of this compound on the Cell Cycle

The primary and most well-documented effect of this compound on the cell cycle is the induction of mitotic arrest.[1] By inhibiting Kif18A, this compound causes severe defects in chromosome alignment and spindle morphology.[1] This triggers the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. The prolonged activation of the SAC leads to an accumulation of cells in mitosis.[1] In some cases, this mitotic arrest can ultimately lead to apoptosis (programmed cell death).

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Kif18A ATPase activity) | 1.69 μM | In vitro assay | [1][2][3] |

| EC50 (Cell toxicity) | 35.8 μM | HeLa cells | [1] |

Signaling Pathway and Experimental Workflows

Kif18A Signaling Pathway in Mitosis

The following diagram illustrates the central role of Kif18A in chromosome alignment and how this compound disrupts this process.

Caption: Kif18A's role in chromosome alignment and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cultured cells.

Caption: A standard experimental workflow for studying the effects of this compound.

Experimental Protocols

In Vitro Kif18A ATPase Activity Assay

This protocol is based on a malachite green-based phosphate release assay.[3]

Materials:

-

Recombinant Kif18A motor domain (e.g., GST-Kif18Amotor)

-

Microtubules (polymerized from tubulin)

-

Assay Buffer (e.g., 20 mM Pipes pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 50 mM NaCl)

-

ATP

-

This compound (dissolved in DMSO)

-

Malachite Green Reagent

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microtubules, and the recombinant Kif18A motor domain.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and incubate for a short period at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Culture and this compound Treatment

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture HeLa cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, chamber slides) at a suitable density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in the complete growth medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 16, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

Materials:

-

This compound treated and control cells

-

Trypsin-EDTA

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.

Immunofluorescence Microscopy for Spindle and Chromosome Analysis

Materials:

-

Cells grown on coverslips and treated with this compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 3% BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI for DNA staining

-

Mounting medium

Procedure:

-

Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Block with the blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using the mounting medium.

-

Visualize the cells using a fluorescence microscope. Observe the spindle morphology (α-tubulin) and chromosome alignment (DAPI).

Conclusion and Future Directions

This compound serves as a critical research tool for elucidating the mechanisms of mitotic progression and the role of Kif18A. Its ability to induce mitotic arrest highlights the potential of targeting mitotic kinesins for cancer therapy. Future research could focus on optimizing the potency and selectivity of this compound analogs, investigating their efficacy in various cancer models, and exploring potential combination therapies with other anti-cancer agents. A deeper understanding of the downstream consequences of Kif18A inhibition, beyond mitotic arrest, will also be crucial for the clinical translation of this therapeutic strategy.

References

Preliminary Toxicity Profile of BTB-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB-1 is a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A plays a crucial role in regulating chromosome alignment during mitosis. By inhibiting Kif18A, this compound induces mitotic arrest and subsequent apoptosis, particularly in chromosomally unstable cancer cells. This targeted mechanism of action makes this compound and other Kif18A inhibitors a promising class of anti-cancer therapeutics. This technical guide provides a summary of the preliminary toxicity data for this compound, detailed experimental protocols for in vitro toxicity assessment, and a visualization of its mechanism of action.

Quantitative Toxicity Data

The available toxicity data for this compound is primarily from in vitro studies. While specific in vivo toxicity data such as LD50, NOAEL, and LOAEL for this compound are not publicly available, studies on other selective Kif18A inhibitors suggest a generally favorable therapeutic window, with good tolerability in preclinical mouse models.

Table 1: In Vitro Toxicity of this compound

| Parameter | Value | Cell Line | Species | Reference |

| IC50 (Kif18A ATPase activity) | 1.69 µM | - | - | MedChemExpress |

| EC50 (Cell Viability) | 35.8 µM | HeLa | Human | MedChemExpress |

Table 2: General Toxicity Information for this compound

| Endpoint | Observation | Reference |

| Acute Oral, Dermal, Inhalation Toxicity | Harmful | Cayman Chemical Safety Data Sheet |

| Skin Irritation | Causes skin irritation | Cayman Chemical Safety Data Sheet |

| Eye Irritation | Causes serious eye irritation | Cayman Chemical Safety Data Sheet |

Experimental Protocols

In Vitro Cytotoxicity Assay: EC50 Determination in HeLa Cells using MTT Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound in HeLa cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the no-cell control from all other readings to correct for background.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

Signaling Pathway of this compound Induced Toxicity

Conclusion

The preliminary toxicity data for this compound indicate that its primary toxic effect is mediated through the specific inhibition of the mitotic kinesin Kif18A. This leads to mitotic arrest and subsequent cell death, with a pronounced effect on chromosomally unstable cancer cells. While in vitro studies have established a clear dose-dependent cytotoxicity in cell lines such as HeLa, further in vivo studies are necessary to determine the full toxicological profile, including potential off-target effects and the establishment of a therapeutic index for clinical applications. The provided experimental protocol serves as a foundation for researchers to conduct further in vitro toxicity assessments of this compound and related compounds. The visualized signaling pathway offers a clear understanding of the molecular mechanism underlying its cytotoxic effects.

The Impact of BTB-1 on Mitotic Chromosome Alignment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proper chromosome alignment at the metaphase plate is a critical prerequisite for accurate segregation of the genome during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The kinesin motor protein Kif18A is a key regulator of this process, and its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability. This technical guide provides an in-depth analysis of BTB-1, a small molecule inhibitor of Kif18A, and its profound effects on chromosome alignment. We will detail the mechanism of action of this compound, present quantitative data from key studies, provide comprehensive experimental protocols for assessing its effects, and visualize the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Target, Kif18A

This compound is a selective and reversible inhibitor of the mitotic motor protein Kif18A.[1] Kif18A, a member of the kinesin-8 family, plays a crucial role in regulating the dynamics of microtubules at the plus-ends, a process essential for the precise alignment of chromosomes at the metaphase plate.[2][3] By inhibiting the ATPase activity of Kif18A, this compound disrupts this fine-tuned mechanism, leading to significant defects in chromosome congression and alignment.[1][4] This disruption triggers the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately leading to apoptosis in cancer cells. The ATP-competitive nature of this compound's inhibition of Kif18A has been established, with its efficacy being dependent on the concentration of ATP.[4]

Quantitative Effects of this compound on Cellular Processes

The following table summarizes the key quantitative data regarding the activity and effects of this compound from various studies.

| Parameter | Value | Cell Line/System | Notes | Reference |

| Kif18A Inhibition (IC50) | 1.69 µM | In vitro ATPase assay | Indicates the concentration of this compound required to inhibit 50% of Kif18A's enzymatic activity. | [1] |

| Cellular Toxicity (EC50) | 35.8 µM | HeLa | The effective concentration of this compound that induces a toxic response in 50% of the cell population. | [1] |

| Induction of Mitotic Arrest | 50 µM | HeLa | Concentration at which severe defects in spindle morphology and chromosome alignment are observed. | [1] |

| Inhibition of Kif18A ATPase Activity | IC50 = 0.59 µM (MD) IC50 = 0.61 µM (MDNL) | In vitro assay with different Kif18A constructs | Demonstrates consistent inhibition across different motor domain constructs. | [4] |

Signaling Pathway of Kif18A and its Inhibition by this compound

The precise regulation of Kif18A is critical for normal mitotic progression. Its activity is controlled by various signaling pathways, and its inhibition by this compound has significant downstream consequences.

Experimental Protocols

Immunofluorescence Staining for Chromosome Alignment

This protocol details the steps to visualize and assess chromosome alignment in cultured cells following this compound treatment.

Detailed Steps:

-

Cell Culture: Plate HeLa cells on sterile glass coverslips in a 24-well plate and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator until they reach 60-70% confluency.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to a final concentration of 50 µM. As a control, prepare a medium with an equivalent concentration of DMSO. Aspirate the old medium from the cells and add the this compound or DMSO-containing medium. Incubate for 16-24 hours.

-

Fixation: Aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 3% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies (e.g., mouse anti-α-tubulin and human anti-centromere antibody) in 1% BSA in PBS. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488 and goat anti-human IgG-Alexa Fluor 594) in 1% BSA in PBS. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

-

DNA Staining: Wash the cells three times with PBS. Counterstain the DNA by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes at room temperature in the dark.

-

Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters. Capture Z-stacks of mitotic cells to visualize the entire spindle and all chromosomes.

-

Analysis: Quantify chromosome alignment by measuring the distribution of kinetochores along the spindle axis using software such as ImageJ/Fiji. This can be done by measuring the distance of each kinetochore from the metaphase plate.

Live-Cell Imaging of Mitotic Progression

This protocol allows for the real-time observation of chromosome dynamics in cells treated with this compound.

Detailed Steps:

-

Cell Transfection: Plate HeLa cells expressing a fluorescently tagged histone (e.g., H2B-GFP) in glass-bottom dishes suitable for live-cell imaging.

-

Cell Synchronization (Optional): To enrich for mitotic cells, synchronize the cells at the G1/S boundary using a thymidine block.

-

This compound Treatment: Add this compound to the imaging medium at the desired concentration (e.g., 50 µM) shortly before imaging.

-

Time-Lapse Microscopy: Place the dish on a heated microscope stage with CO2 control. Acquire time-lapse images every 2-5 minutes for several hours using a spinning-disk confocal or other suitable live-cell imaging system.

-

Data Analysis: Analyze the resulting movies to determine the duration of mitosis, the dynamics of chromosome movements, and the fate of the cells (e.g., mitotic arrest, apoptosis, or mitotic slippage).

Conclusion

This compound is a valuable tool for studying the critical role of Kif18A in chromosome alignment and mitotic progression. Its potent and selective inhibitory activity makes it a promising candidate for further investigation as an anti-cancer therapeutic, particularly for tumors exhibiting chromosomal instability. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of the Kif18A Inhibitor BTB-1: A Technical Guide

This technical guide provides a comprehensive overview of the initial characterization of BTB-1, a selective and reversible small molecule inhibitor of the mitotic kinesin Kif18A. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and effects of this compound.

Introduction

This compound is a novel small molecule that has been identified as a potent inhibitor of Kif18A, a member of the kinesin-8 family of motor proteins.[1][2][3] Kif18A plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2][4][5] Errors in this process can lead to chromosomal instability, a hallmark of many cancers.[2][6] this compound serves as a valuable tool for studying the intricate functions of Kif18A in cell division and as a potential starting point for the development of anti-mitotic cancer therapies.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the initial characterization of this compound.

| Parameter | Value | Target | Assay Condition | Reference(s) |

| IC50 (ATPase Activity) | 1.69 µM | Kif18A | Cell-free assay | [1][7][8] |

| IC50 (Gliding Activity) | 1.31 µM | Kif18A_MDNL | In vitro microtubule gliding assay | [9] |

| EC50 (Cell Toxicity) | 35.8 µM | HeLa Cells | Cell viability assay | [1] |

| Selectivity | > 100 µM | Other mitotic kinesins | Cell-free ATPase assays | [1] |

Table 1: In Vitro Efficacy and Cellular Toxicity of this compound

| Parameter | Value | Target | Assay Condition | Reference(s) |

| IC50 (ATPase Activity) | 0.59 µM | Kif18A_MD | Steady-state ATPase activity assay | [10] |

| IC50 (ATPase Activity) | 0.61 µM | Kif18A_MDNL | Steady-state ATPase activity assay | [10] |

Table 2: Comparative IC50 Values for Different Kif18A Constructs

Mechanism of Action

This compound acts as a reversible, ATP-competitive, and microtubule-uncompetitive inhibitor of Kif18A.[1][3][8] This means that this compound binds to the ATP-binding pocket of Kif18A, but only when Kif18A is also bound to microtubules.[1] This specific mode of inhibition prevents the hydrolysis of ATP, which is necessary for the motor protein's movement and its function in regulating microtubule dynamics.[3] The inhibition is reversible, as washing out the compound restores Kif18A's activity.[10]

Experimental Protocols

Kif18A ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Kif18A in the presence and absence of this compound.

Materials:

-

Recombinant human Kif18A (motor domain)

-

Polymerized microtubules

-

ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and ATP.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the recombinant Kif18A protein to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.

-

Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microtubule Gliding Assay

This assay visualizes the effect of this compound on the motility of Kif18A along microtubules.

Materials:

-

Recombinant Kif18A

-

Rhodamine-labeled microtubules

-

ATP

-

This compound (dissolved in DMSO)

-

Flow cell (constructed from a glass slide and coverslip)

-

Microscopy buffer with an ATP regeneration system

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Coat the inside of the flow cell with anti-Kif18A antibody, followed by blocking with a protein like casein.

-

Introduce recombinant Kif18A into the flow cell and allow it to bind to the antibody-coated surface.

-

Wash away unbound Kif18A.

-

Introduce rhodamine-labeled microtubules into the flow cell.

-

Add microscopy buffer containing ATP and either this compound or DMSO.

-

Observe and record the movement of microtubules using a TIRF microscope.

-

Analyze the velocity and processivity of microtubule gliding in the presence and absence of this compound.

Cell-Based Mitotic Arrest Assay

This assay assesses the effect of this compound on the progression of mitosis in cultured cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Fixative (e.g., methanol or paraformaldehyde)

-

DAPI (for DNA staining)

-

Antibodies against α-tubulin (for spindle visualization) and phospho-histone H3 (a mitotic marker)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 16-24 hours).

-

Fix the cells and permeabilize them.

-

Stain the cells with DAPI and antibodies against α-tubulin and phospho-histone H3.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of cells arrested in mitosis (mitotic index) based on condensed chromatin and positive phospho-histone H3 staining.

-

Observe and categorize any mitotic spindle abnormalities.

Cellular Effects and Signaling Pathway

Treatment of HeLa cells with this compound leads to a dose-dependent increase in the mitotic index, indicating a block in mitotic progression.[1] This is a direct consequence of Kif18A inhibition. Without functional Kif18A to suppress microtubule dynamics, chromosomes fail to properly align at the metaphase plate, leading to activation of the spindle assembly checkpoint (SAC).[6][11] Prolonged activation of the SAC prevents the onset of anaphase, causing the cells to arrest in mitosis.[11] At higher concentrations, this compound treatment results in severe defects in spindle morphology and chromosome alignment.[1]

Conclusion

This compound is a specific and reversible inhibitor of the mitotic motor protein Kif18A. Its ATP-competitive and microtubule-uncompetitive mechanism of action leads to the disruption of microtubule dynamics, resulting in chromosome misalignment and mitotic arrest. The detailed characterization of this compound provides a solid foundation for its use as a chemical probe to further elucidate the roles of Kif18A in mitosis and to explore its potential as a lead compound for the development of novel anti-cancer therapeutics targeting chromosomal instability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound : a small molecule inhibitor of the mitotic motor protein Kif18A [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 6. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of BTB-1 on Microtubule Dynamics

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the small molecule BTB-1 and its effects on the dynamics of microtubules. The core focus is on the indirect mechanism of action, whereby this compound inhibits the mitotic kinesin Kif18A, a key regulator of microtubule behavior during cell division. This guide offers quantitative data on this compound's inhibitory activity, comprehensive experimental protocols for studying its effects, and visual diagrams of the associated molecular pathways and workflows.

Introduction: Microtubule Dynamics and the Role of Kif18A

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the eukaryotic cytoskeleton. Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a phenomenon known as "dynamic instability," is fundamental to cellular processes such as intracellular transport, maintenance of cell shape, and motility.

During mitosis, the precise regulation of microtubule dynamics is paramount for the assembly of the bipolar mitotic spindle, the structure responsible for the accurate segregation of chromosomes into daughter cells. This regulation is orchestrated by a host of microtubule-associated proteins (MAPs) and molecular motors, including kinesins.

The Kinesin-8 family, and specifically the human kinesin Kif18A, plays a crucial role in this process. Kif18A is a plus-end-directed motor protein that translocates along microtubules toward their fast-growing ends.[1][2][3] Upon reaching the plus-ends of kinetochore microtubules (the microtubules that attach to chromosomes), Kif18A acts to suppress or "dampen" their dynamics.[2][4][5][6] This function, which includes a microtubule depolymerase activity, is essential for controlling the length of these microtubules, thereby limiting the oscillatory movements of chromosomes and ensuring their precise alignment at the spindle equator (the metaphase plate).[1][3][7][8] Depletion or inhibition of Kif18A leads to aberrantly long mitotic spindles, severe chromosome congression defects, and ultimately, mitotic arrest.[1][3][9]

This compound: A Specific Inhibitor of Kif18A

This compound was identified as the first small-molecule inhibitor of the mitotic motor protein Kif18A.[10] It does not directly interact with tubulin or microtubules. Instead, its impact on microtubule dynamics is a direct consequence of its specific inhibition of Kif18A's enzymatic activity.

Mechanism of Action

This compound functions as a potent, reversible, and ATP-competitive inhibitor of Kif18A's motor domain.[11][12] By binding to the ATP pocket of Kif18A, this compound prevents the hydrolysis of ATP, which is the essential energy source for the motor's movement along microtubules and for its depolymerase function.[10][12] As a result, Kif18A is unable to accumulate at the plus-ends of kinetochore microtubules and cannot execute its function of dampening their dynamics. This inhibition is also described as microtubule-uncompetitive, indicating that this compound effectively targets the Kif18A-microtubule complex.[11]

The inactivation of Kif18A by this compound phenocopies the effects of Kif18A gene depletion:

-

Aberrant Microtubule Dynamics: Kinetochore microtubules grow to excessive lengths due to the absence of Kif18A's dampening effect.

-

Failed Chromosome Congression: Chromosomes fail to align properly at the metaphase plate, leading to a loss of tension across sister kinetochores.[1][3]

-

Mitotic Arrest: The spindle assembly checkpoint is activated in response to the alignment defects, causing cells to arrest in mitosis, which can ultimately lead to apoptosis.[11]

The signaling pathway below illustrates the regulatory role of Kif18A and the inhibitory action of this compound.

Quantitative Data: Inhibition of Kif18A ATPase Activity

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the microtubule-stimulated ATPase activity of Kif18A. Several studies have reported this value, which is summarized in the table below.

| Kif18A Construct | Assay Method | Reported IC50 | Reference |

| Recombinant Motor Domain | Malachite Green Assay | 1.69 µM | [11][13] |

| Kif18A_MD (Motor Domain) | Not specified | 0.59 µM | [10][12] |

| Kif18A_MDNL (Motor Domain + Neck Linker) | Not specified | 0.61 µM | [10][12] |

| Human KIF18A | ADP-Glo™ Assay | 535 nM (0.535 µM) | [14] |

Note: Variations in IC50 values can be attributed to differences in the specific Kif18A protein construct used, assay conditions, and detection methods.

Experimental Protocols

To characterize the impact of this compound or similar Kif18A inhibitors, a series of in vitro and cell-based assays are required. The following sections provide detailed methodologies for key experiments.

Kif18A ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by Kif18A in the presence of microtubules and assesses the inhibitory effect of compounds like this compound. The Malachite Green assay is a common colorimetric method that detects the release of inorganic phosphate (Pi), a product of ATP hydrolysis.

Principle: Free phosphate reacts with molybdate in the Malachite Green reagent under acidic conditions to form a colored complex, which can be measured spectrophotometrically at ~620-640 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 80 mM PIPES (pH 6.9), 50 mM NaCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT.

-

Kif18A Enzyme: Purified recombinant human Kif18A motor domain, diluted in Assay Buffer to the desired final concentration (e.g., 50 nM).

-

Microtubules: Polymerize purified tubulin (e.g., 2 mg/ml) in the presence of 1 mM GTP and 10 µM paclitaxel for 30 minutes at 37°C. Dilute stabilized microtubules in Assay Buffer to the desired final concentration (e.g., 1 µM).

-

ATP Solution: Prepare a stock solution of ATP (e.g., 100 mM) in water and dilute to the desired final concentration (e.g., 1 mM) in Assay Buffer.

-

This compound Compound: Prepare a stock solution in DMSO and create a serial dilution series to test a range of concentrations.

-

Malachite Green Reagent: Prepare by mixing a solution of Malachite Green hydrochloride with a solution of ammonium molybdate in acid, as described in detailed protocols.[15][16][17] Add a stabilizing agent like Triton X-100 or polyvinyl alcohol just before use.

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer, Kif18A enzyme, microtubules, and the this compound compound (or DMSO for control) to each well.

-

Incubate the mixture for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at ~630 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate (KH2PO4).

-

Convert absorbance values to the amount of phosphate released.

-

Plot the percentage of ATPase activity relative to the DMSO control against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vitro Microtubule Depolymerization Assay

This assay directly visualizes or quantifies the ability of Kif18A to depolymerize microtubules and how this activity is affected by this compound.

Principle: Kif18A's depolymerase activity breaks down microtubule polymers into soluble tubulin dimers. By separating the polymers (pellet) from the dimers (supernatant) via ultracentrifugation, the effect of the enzyme and its inhibitor can be determined.

Methodology:

-

Reagent Preparation:

-

Polymerization Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA.

-

Microtubules: Polymerize fluorescently labeled (e.g., rhodamine) or unlabeled tubulin with 1 mM GTP for 30 minutes at 37°C. Stabilize with 20 µM paclitaxel.

-

Kif18A and this compound: Prepare as described in the ATPase assay protocol.

-

-

Assay Procedure:

-

In a micro-ultracentrifuge tube, combine stabilized microtubules, Kif18A, and this compound (or DMSO control) in Polymerization Buffer supplemented with 1 mM ATP.

-

Incubate the reaction mix at 37°C for a set time (e.g., 30 minutes).

-

Place the reaction tubes over a cushion buffer (e.g., 40% glycerol in Polymerization Buffer) to ensure clean separation.

-

Centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 37°C to pellet the remaining intact microtubules.

-

Carefully collect the supernatant, which contains the depolymerized, soluble tubulin.

-

Resuspend the pellet, which contains the microtubule polymers, in an equal volume of buffer.

-

-

Data Analysis:

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel with Coomassie Blue or, if using fluorescent tubulin, image the gel on a fluorescence scanner.

-

Quantify the band intensity of tubulin in the supernatant and pellet fractions using densitometry software (e.g., ImageJ).

-

An increase in the supernatant tubulin fraction in the presence of Kif18A indicates depolymerization. Inhibition by this compound will result in a decrease in supernatant tubulin compared to the Kif18A-only control.

-

Live-Cell Imaging of Mitotic Progression

This experiment allows for the direct observation of the cellular consequences of Kif18A inhibition, providing phenotypic data on spindle morphology, chromosome alignment, and mitotic timing.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HeLa or U2OS) in appropriate media.

-

For visualization, transiently or stably transfect cells with plasmids encoding fluorescently tagged proteins, such as GFP-α-tubulin (to visualize microtubules) and H2B-mCherry (to visualize chromosomes).

-

-

Drug Treatment and Imaging:

-